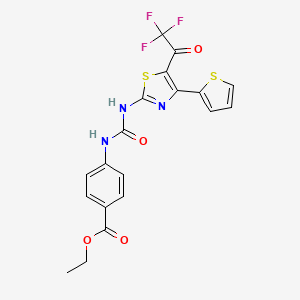

Ethyl 4-(3-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)ureido)benzoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O4S2/c1-2-29-16(27)10-5-7-11(8-6-10)23-17(28)25-18-24-13(12-4-3-9-30-12)14(31-18)15(26)19(20,21)22/h3-9H,2H2,1H3,(H2,23,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACQHCHIVPNWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(3-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)ureido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiophenes with thiazoles and ureido derivatives. The presence of trifluoroacetyl and thiophene moieties contributes to its unique chemical properties and biological profile.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activities. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across various cancer cell lines including lung, breast, and prostate cancers .

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Targeting Specific Pathways : Research indicates that the compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

- Cytotoxicity : In vitro studies have revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activity Summary

Case Study 1: Antitumor Efficacy

In a study on the efficacy of similar compounds on lung cancer cells, it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Mechanistic Insights

Another investigation revealed that the compound inhibited the PI3K/Akt pathway in prostate cancer cells, leading to reduced cell survival signals and enhanced apoptotic processes . This suggests a targeted approach in utilizing this compound for therapeutic applications.

Q & A

Q. What are the optimal synthetic conditions and purification methods for preparing Ethyl 4-(3-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)ureido)benzoate?

Methodological Answer: The synthesis involves sequential reactions starting with a urea-forming step. For example, reacting a benzenamine derivative (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with isothiocyanates under reflux in DMF (4–6 hours at 100–110°C) to form thiourea intermediates . Subsequent cyclization steps with formaldehyde or methylamine yield heterocyclic products. Key parameters include:

- Solvent choice : DMF ensures solubility and reactivity of intermediates .

- Reaction monitoring : TLC is critical to track reaction progress and optimize termination .

- Purification : Recrystallization from ethanol or column chromatography improves purity (>95% by NMR) .

Yields typically range from 65–85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR identify urea NH protons (~10–12 ppm) and trifluoroacetyl CF signals (~110–120 ppm in C) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- IR spectroscopy : Detects ureido C=O stretches (~1650–1700 cm) and thiazole ring vibrations (~1500 cm) .

Contradictions in elemental analysis (e.g., C/H/N discrepancies) should be resolved via combustion analysis or X-ray crystallography .

Q. How do solubility and stability impact experimental design for this compound?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF, making these solvents ideal for biological assays .

- Stability : Hydrolytic sensitivity of the trifluoroacetyl group requires anhydrous conditions during synthesis. Storage at –20°C under nitrogen prevents degradation .

Q. What functional groups dictate reactivity in this molecule?

Methodological Answer:

- Ureido group : Participates in hydrogen bonding, influencing crystallinity and bioactivity .

- Trifluoroacetyl group : Electron-withdrawing effects enhance electrophilic reactivity, enabling nucleophilic substitutions (e.g., with amines) .

- Thiophene-thiazole core : Aromatic stacking interactions are critical for binding studies in medicinal chemistry .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., unexpected 1^11H NMR splitting) be resolved?

Methodological Answer:

- Dynamic effects : Use variable-temperature NMR to assess conformational exchange in the ureido group .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-) clarify exchangeable proton signals .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What mechanistic pathways govern reactivity under varying conditions (acidic vs. basic)?

Methodological Answer:

- Acidic conditions : Protonation of the thiazole nitrogen enhances electrophilicity, facilitating cyclization (e.g., oxadiazinane formation) .

- Basic conditions : Deprotonation of the trifluoroacetyl group may lead to hydrolysis; controlled pH (6–8) is crucial to avoid side reactions .

Kinetic studies (e.g., monitoring by HPLC) can differentiate between competing pathways .

Q. How does regioselectivity in heterocyclic ring formation (e.g., oxadiazinane vs. triazinane) affect product distribution?

Methodological Answer:

- Reagent control : Cyclization with HCl/formaldehyde favors 1,3,5-oxadiazinane, while methylamine directs 1,3,5-triazinane formation .

- Steric effects : Bulky aryl substituents on thiourea intermediates hinder triazinane formation, favoring oxadiazinanes (yield drop from 85% to 60% with ortho-substituted aryl groups) .

- DFT studies : Calculate transition-state energies to predict regioselectivity .

Q. How can biological activity be optimized through structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Replace the thiophene moiety with other heterocycles (e.g., furan or pyridine) to modulate lipophilicity and target binding .

- Trifluoroacetyl modification : Introduce bioisosteres (e.g., sulfonamides) to enhance metabolic stability .

- In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like COX-2 or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。